[4-(Dimethylphosphoryl)phenyl]methanol
Description
[4-(Dimethylphosphoryl)phenyl]methanol (CAS: Not explicitly provided; systematic name: this compound) is an organophosphorus compound featuring a methanol group attached to a phenyl ring substituted with a dimethylphosphoryl (–PO(CH₃)₂) moiety at the para position. The dimethylphosphoryl group confers unique electronic and steric properties, making the compound a versatile intermediate in pharmaceutical and materials chemistry. Its polar phosphoryl group enhances hydrogen-bonding capabilities, influencing solubility and crystallinity, which are critical in drug design and crystal engineering .
Properties
IUPAC Name |
(4-dimethylphosphorylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O2P/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVNGCZFRFDVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287032 | |
| Record name | 4-(Dimethylphosphinyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003316-13-9 | |
| Record name | 4-(Dimethylphosphinyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003316-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylphosphinyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylphosphoryl)phenyl]methanol typically involves the hydroxymethylation of dimethylphosphine oxide with formaldehyde. The reaction proceeds as follows: [ \text{Me}_2\text{P(O)H} + \text{CH}_2\text{O} \rightarrow \text{Me}_2\text{P(O)CH}_2\text{OH} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard chemical engineering techniques, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylphosphoryl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(Dimethylphosphoryl)phenyl]methanal or [4-(Dimethylphosphoryl)phenyl]methanoic acid.
Reduction: Formation of [4-(Dimethylphosphoryl)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethylphosphoryl)phenyl]methanol is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor in the preparation of phosphine ligands and other phosphorus-containing molecules.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
Research is ongoing to explore the potential medicinal applications of this compound. Its ability to interact with biological targets suggests it could be used in drug development.
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(Dimethylphosphoryl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve modulation of enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
Key Differences:
- Electronic Effects : The dimethylphosphoryl group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the methyl-substituted analog in . This enhances its reactivity in nucleophilic reactions .
- Hydrogen Bonding : The phosphoryl group acts as a robust hydrogen-bond acceptor, enabling stronger intermolecular interactions than methyl or chloro substituents. This property is critical in crystal packing and supramolecular assembly .
Physicochemical Properties
| Property | This compound | (4′-Methylbiphenyl-4-yl)methanol |
|---|---|---|
| Polarity | High (due to –PO(CH₃)₂) | Moderate (due to –CH₃) |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) | Prefer less polar solvents (e.g., chloroform) |
| Hydrogen-Bonding Capacity | Strong acceptor (P=O) and donor (–OH) | Weak acceptor (–CH₃), donor (–OH) |
| Thermal Stability | Likely higher (phosphoryl group resists oxidation) | Moderate (methyl group less stabilizing) |
Note: Data inferred from substituent effects and analogous compounds in , and 9.
Crystallographic Behavior
Crystallographic studies using programs like SHELXL () highlight the importance of H-bonding networks in determining crystal structures. The phosphoryl group in this compound likely forms predictable supramolecular motifs (e.g., dimers or chains via –OH∙∙∙O=P interactions), whereas methyl-substituted analogs exhibit less directional packing .
Biological Activity
[4-(Dimethylphosphoryl)phenyl]methanol is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H13O2P
- Molecular Weight : 186.18 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dimethylphosphoryl group enhances the compound's lipophilicity, which may facilitate its interaction with cell membranes and biomolecules. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, a derivative containing this compound showed selective inhibition against ABL1 T315I with an IC50 value of 5.1 nM, indicating potent anticancer activity (Table 1) .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. It acts as a phosphatase inhibitor, which can interfere with signal transduction pathways critical for tumor growth.
Study 1: Inhibition of ABL Kinase
A study focused on the modification of compounds similar to this compound indicated that altering the phosphorous substituents could enhance selectivity and potency against ABL kinase, a target in chronic myeloid leukemia (CML). The introduction of dimethylphosphoryl groups was crucial for achieving desired biological effects .
Study 2: Toxicological Assessment
Research has also assessed the toxicological profile of this compound. It was found that while the compound exhibits beneficial biological activities, it also poses risks associated with organophosphate toxicity, necessitating careful evaluation in therapeutic contexts .
Table 1: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
